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molecular formula C20H23N3O B8479032 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one

1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B8479032
M. Wt: 321.4 g/mol
InChI Key: LUFSDWUPJRZMLM-UHFFFAOYSA-N
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Patent
US05665719

Procedure details

To a solution of 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one (947 g, 295 mmol) from Step 4 in dry dichloroethane (20 mL) was added 1-chloroethyl chloroformate (0.35 mL, 3.2 mmol). The reaction was refluxed for 3 h. The solvent was rmoved under reduced pressure and the residue was dissolved in MeOH (50 mL) and the solution was refluxed for 1 h. The reaction was cooled to ambient temperature, conc. NH4OH (1 mL) was added, and the solvent was removed under reduced pressure. The residue was purified by pressurized silica gel column chromatography using 90:10:1 CHCl3 :MeOH:NH4OH as eluant. 1-(4-Piperidinyl)-3,4-dihydroquinazolin-2(1H)-one was obtained as an oil (48% yield).
Quantity
947 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17][NH:16][C:15]2=[O:24])[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O.[NH4+].[OH-]>ClC(Cl)C.CO>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17][NH:16][C:15]2=[O:24])[CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
947 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(NCC2=CC=CC=C12)=O
Name
Quantity
0.35 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by pressurized silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1C(NCC2=CC=CC=C12)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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